molecular formula C12H11NO2 B6258361 5-cyclopropyl-1H-indole-2-carboxylic acid CAS No. 1242429-48-6

5-cyclopropyl-1H-indole-2-carboxylic acid

Katalognummer: B6258361
CAS-Nummer: 1242429-48-6
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: HYFDZIHPJSTLBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclopropyl-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a cyclopropyl group to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Cyclopropylation of Indole:

    Carboxylation: The carboxylation of the indole ring can be performed using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium or copper.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5-cyclopropyl-1H-indole-2-carboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

    Oxidation: Oxo derivatives of this compound

    Reduction: Alcohol or aldehyde derivatives

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-cyclopropyl-1H-indole-2-carboxylic acid is used as a building block in the synthesis of various complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting specific enzymes and receptors, making it a candidate for drug development.

Medicine: The compound’s antiviral, anti-inflammatory, and anticancer properties are of particular interest in medicinal chemistry. Researchers are investigating its potential as a therapeutic agent for treating various diseases, including viral infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are employed in the formulation of drugs, agrochemicals, and other high-value products.

Wirkmechanismus

The mechanism of action of 5-cyclopropyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

  • 5-methoxy-1H-indole-2-carboxylic acid
  • 5-fluoro-1H-indole-2-carboxylic acid
  • 5-chloro-1H-indole-2-carboxylic acid

Comparison: Compared to its analogs, 5-cyclopropyl-1H-indole-2-carboxylic acid exhibits unique chemical and biological properties due to the presence of the cyclopropyl group. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new bioactive molecules. Additionally, the cyclopropyl group can influence the compound’s pharmacokinetic properties, potentially improving its efficacy and safety as a therapeutic agent.

Eigenschaften

CAS-Nummer

1242429-48-6

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

5-cyclopropyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)11-6-9-5-8(7-1-2-7)3-4-10(9)13-11/h3-7,13H,1-2H2,(H,14,15)

InChI-Schlüssel

HYFDZIHPJSTLBY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC3=C(C=C2)NC(=C3)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.